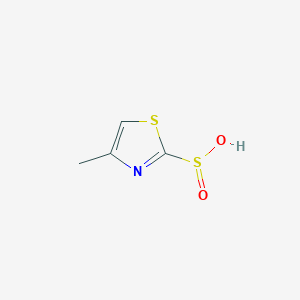

4-Methylthiazole-2-sulfinicacid

Description

Contextualization within Modern Thiazole (B1198619) Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern chemistry. nih.gov Its aromaticity lends it a degree of stability, while the heteroatoms and distinct electronic nature of each ring position provide a rich and varied reactivity. wikipedia.orgpharmaguideline.com The thiazole nucleus is found in a wide array of biologically active compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals such as the anti-inflammatory drug Meloxicam and various antibiotics. wikipedia.orgwikipedia.org

The reactivity of the thiazole ring is well-characterized. The proton at the C2 position is notably acidic (pKa of the conjugate acid is around 2.5), making this site susceptible to deprotonation by strong bases to form a nucleophilic C2-anion. nih.govwikipedia.orgpharmaguideline.com This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. Electrophilic substitution, on the other hand, typically occurs at the C5 position, which has the highest electron density. pharmaguideline.com

The 4-methyl substituent on the thiazole ring can influence its electronic properties and reactivity through inductive effects and by providing a steric environment that can direct certain reactions.

Contextualization within Contemporary Sulfinic Acid Chemistry

Sulfinic acids (RSO₂H) are organosulfur oxoacids that are analogues of carboxylic acids. wikipedia.org They are known for their versatility in organic synthesis, acting as precursors to a variety of sulfur-containing compounds such as sulfones, sulfonamides, and sulfinate esters. acs.org

A key feature of sulfinic acids is their inherent instability; they can readily undergo disproportionation to the corresponding sulfonic acid and thiosulfonate. wikipedia.org Despite this, their synthetic utility is significant. The sulfinate anion, the conjugate base of a sulfinic acid, is a potent nucleophile and can participate in a range of coupling reactions. acs.org Furthermore, sulfinic acids can act as radical precursors, generating sulfonyl radicals upon one-electron oxidation.

The synthesis of sulfinic acids can be achieved through several methods, including the reduction of sulfonyl chlorides or the reaction of organometallic reagents (like Grignard or organolithium compounds) with sulfur dioxide, followed by an acidic workup. acs.org For heteroaromatic sulfinic acids, the latter approach is often employed, starting with the deprotonation of the heterocycle.

Significance of the 4-Methylthiazole-2-sulfinic Acid Scaffold in Current Chemical Research

The combination of a 4-methylthiazole (B1212942) core and a 2-sulfinic acid group in a single molecule creates a scaffold with significant potential for applications in medicinal chemistry and materials science. The thiazole moiety can engage in hydrogen bonding and other non-covalent interactions, which is a desirable feature for the design of enzyme inhibitors and receptor ligands. nih.gov The sulfinic acid group, or its more stable salt form (a sulfinate), provides a versatile handle for further chemical elaboration.

For instance, the sulfinate group could be used to synthesize a library of 2-sulfonylthiazole derivatives. Sulfonamides are a well-established class of therapeutic agents, and the ability to readily generate novel thiazole-based sulfonamides from a common precursor like 4-Methylthiazole-2-sulfinic acid would be of considerable interest in drug discovery. nih.gov

Furthermore, the electronic properties of the thiazole ring can be modulated by the sulfur-containing substituent at the C2 position. This could be leveraged in the design of novel organic materials with specific electronic or photophysical properties.

While direct experimental data on 4-Methylthiazole-2-sulfinic acid is scarce, its probable synthetic accessibility and the known reactivity of its constituent functional groups position it as a potentially valuable, yet underexplored, building block in advanced chemical research.

Probable Synthesis and Properties of 4-Methylthiazole-2-sulfinic Acid

Based on established principles of organic chemistry, a plausible synthetic route to 4-Methylthiazole-2-sulfinic acid and its expected chemical properties can be postulated.

Plausible Synthetic Route

The most probable method for the synthesis of 4-Methylthiazole-2-sulfinic acid involves the deprotonation of 4-methylthiazole at the C2 position, followed by the reaction with sulfur dioxide.

Deprotonation: 4-Methylthiazole would be treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This would selectively remove the acidic proton at the C2 position to generate 2-lithio-4-methylthiazole. wikipedia.orgpharmaguideline.com

Reaction with Sulfur Dioxide: The resulting organolithium intermediate would then be quenched by bubbling sulfur dioxide gas through the reaction mixture. This would form a lithium 4-methylthiazole-2-sulfinate salt.

Acidification: Careful acidification of the sulfinate salt with a mild acid would then yield the target compound, 4-Methylthiazole-2-sulfinic acid.

It is important to note that the free sulfinic acid is likely to be unstable, and it might be preferable to isolate and store the more stable sulfinate salt.

Expected Properties

The chemical and physical properties of 4-Methylthiazole-2-sulfinic acid can be inferred from the known characteristics of thiazoles and sulfinic acids.

| Property Category | Expected Characteristic |

| Physical State | Likely a solid at room temperature. |

| Solubility | Expected to have some solubility in polar organic solvents. The corresponding sulfinate salt would likely be soluble in water. |

| Acidity | The sulfinic acid proton is expected to be acidic, comparable to or slightly more acidic than corresponding carboxylic acids. |

| Stability | The free sulfinic acid is predicted to be unstable, potentially undergoing disproportionation, especially in the presence of heat, acid, or oxidants. |

| Reactivity | The sulfinate anion would be a soft nucleophile, capable of reacting with various electrophiles. The sulfur atom could also be oxidized to form a sulfonyl group. |

Properties

Molecular Formula |

C4H5NO2S2 |

|---|---|

Molecular Weight |

163.2 g/mol |

IUPAC Name |

4-methyl-1,3-thiazole-2-sulfinic acid |

InChI |

InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |

InChI Key |

LHSYJGOBWOPHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)S(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylthiazole 2 Sulfinic Acid and Analogous Structures

Strategies for Sulfinic Acid Moiety Elaboration

The introduction of a sulfinic acid group onto a thiazole (B1198619) ring can be achieved through several strategic approaches, primarily involving the manipulation of sulfur at different oxidation states.

Reductive Pathways from Higher Oxidation State Sulfur Precursors

A common and effective method for the synthesis of sulfinic acids is the reduction of their corresponding sulfonyl chlorides. nih.gov This transformation can be accomplished using various reducing agents. For instance, the reduction of sulfonyl chlorides provides a direct route to sulfinic acids. nih.gov Another approach involves the cleavage of benzothiazole (B30560) sulfones, which act as stable precursors. The benzothiazole moiety serves as a protecting group for the sulfinic acid and can be cleaved under specific conditions to release the desired sulfinate. nih.gov

Oxidative Approaches from Thiol Precursors to Sulfinic Acids

The oxidation of thiols presents a direct pathway to sulfinic acids. nih.govscielo.br This process typically involves a two-electron oxidation of the thiol. scielo.br Common oxidants such as hydrogen peroxide (H₂O₂) are often employed for this transformation. nih.govnih.gov The reaction proceeds through a transient sulfenic acid intermediate, which is further oxidized to the more stable sulfinic acid. scielo.brresearchgate.net It is important to control the reaction conditions to prevent over-oxidation to the corresponding sulfonic acid. scielo.brresearchgate.net

A combination of hydrogen peroxide and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides, which can then be reduced to sulfinic acids. organic-chemistry.org This method is efficient and proceeds under mild conditions. organic-chemistry.org

Sulfinylation Reactions Employing Sulfur Dioxide Surrogates and Catalytic Systems

Gaseous sulfur dioxide (SO₂) is a fundamental building block for creating sulfonyl compounds, but its hazardous nature limits its widespread use in laboratory settings. d-nb.info To overcome this, various sulfur dioxide surrogates have been developed. d-nb.info These are stable, easy-to-handle compounds that can release SO₂ or its equivalent in a controlled manner.

Commonly used SO₂ surrogates include potassium metabisulfite (B1197395) (K₂S₂O₅) and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). rsc.orgtcichemicals.com These reagents have been successfully used in sulfonylation reactions to produce a variety of sulfonyl compounds, which can subsequently be converted to sulfinic acids. rsc.orgresearchgate.net These reactions can be performed under transition metal catalysis or through radical processes. researchgate.net Some surrogates can also act as reducing agents, enhancing the efficiency of the reactions. sioc-journal.cn

Nucleophilic Cleavage and Rearrangement Strategies

Sulfinic acids can be generated in situ through the nucleophilic cleavage of certain precursor molecules. nih.govnih.gov For example, alkyl sulfinates can undergo a formal polarity reversal, where they are cleaved to form nucleophilic sulfinic acids. nih.gov This strategy has been employed in Mannich-type reactions to synthesize sulfonyl formamides. nih.gov Another example involves the cleavage of benzothiazole sulfones with nucleophiles like sodium hydrosulfide (B80085) (NaHS) or sodium hydroxide (B78521) to yield the corresponding sulfinate. nih.gov

Methodologies for Thiazole Ring Construction and Functionalization

The thiazole ring is a common heterocyclic scaffold found in many biologically active compounds. nih.gov Its synthesis and functionalization are key steps in the preparation of molecules like 4-methylthiazole-2-sulfinic acid.

Hantzsch Synthesis and its Contemporary Adaptations for Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and widely used method for the preparation of thiazoles. synarchive.com The traditional reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactants | Product | Significance |

|---|

Over the years, numerous adaptations and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ greener reaction conditions. nih.gov For instance, the use of ultrasonic irradiation and reusable catalysts like silica-supported tungstosilicic acid has been shown to be an efficient and environmentally friendly approach. nih.gov

Solvent-free conditions have also been explored, with the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) proceeding to completion in seconds without a catalyst. organic-chemistry.org Furthermore, the reaction conditions can be modified to influence the regioselectivity of the cyclization, particularly when using N-monosubstituted thioureas. Under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Contemporary methods for thiazole synthesis also include copper-catalyzed [3+1+1]-type condensations and palladium-catalyzed direct arylations, showcasing the ongoing evolution of synthetic strategies for this important heterocycle. organic-chemistry.org

Multicomponent Reaction Protocols for Thiazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. theses.cz Several MCRs have been developed for the construction of the thiazole core, providing rapid access to structurally diverse derivatives. pharmaguideline.com

A prominent example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. A modern, one-pot variation of this can be considered a multicomponent procedure. For instance, new Hantzsch thiazole derivatives have been synthesized with yields ranging from 79-90% through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes, using silica-supported tungstosilisic acid as a reusable catalyst. pharmaguideline.com

Other innovative MCRs include copper-catalyzed condensations and sulfur-based reactions. A Cu-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) produces thiazoles under mild conditions with good functional group tolerance. acs.org Another three-component reaction combines enaminoesters, fluorodibromoiamides/esters, and elemental sulfur to yield thiazoles through the formation of new C-S, C-N, and N-S bonds. acs.org A versatile one-pot MCR has been described that utilizes oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to generate 2,4-disubstituted thiazoles, showcasing the method's applicability to combinatorial chemistry. theses.cz

| MCR Protocol | Reactants | Catalyst/Conditions | Products | Reference(s) |

| Hantzsch-type MCR | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | pharmaguideline.com |

| [3+1+1] Condensation | Oximes, anhydrides, potassium thiocyanate (KSCN) | Copper catalyst, mild conditions | Thiazole derivatives | acs.org |

| Three-Component Sulfur Reaction | Enaminoesters, fluorodibromoiamides/ester, sulfur | N/A | Thiazoles and Isothiazoles | acs.org |

| Four-Component Reaction | Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot | 2,4-disubstituted thiazoles | theses.cz |

Electrochemical Synthesis Approaches for Thiazole Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional methods, often proceeding under mild, catalyst-free, and oxidant-free conditions. These techniques offer green chemistry benefits by minimizing waste and avoiding hazardous reagents.

One notable approach involves the electrochemical oxidative cyclization of enaminones with thioamides. This method, conducted under metal- and oxidant-free conditions, provides thiazoles in good yields. acs.org Another facile and efficient one-pot electrochemical synthesis of novel thiazole derivatives has been performed at room temperature in an undivided cell using graphite (B72142) rod electrodes. This process operates in an aqueous solution without any catalyst, achieving good-to-excellent yields. The proposed mechanism involves the electrochemical oxidation of hydroquinones or catechols to their respective quinones, which then undergo a Michael addition reaction with a nucleophile to yield the thiazole products. wikipedia.org

| Electrochemical Method | Substrates | Electrodes/Cell | Conditions | Key Features | Reference(s) |

| Oxidative Cyclization | Enaminones, Thioamides | N/A | Metal- and oxidant-free | Green and sustainable | acs.org |

| One-Pot Michael Addition | Hydroquinones/Catechols, Nucleophiles | Graphite rod electrodes, undivided cell | Room temperature, aqueous solution, catalyst-free | High efficiency, good-to-excellent yields | wikipedia.org |

Regioselective and Stereoselective Functionalization of Thiazole Scaffolds

The ability to selectively introduce functional groups at specific positions of the thiazole ring is crucial for synthesizing target molecules like 4-methylthiazole-2-sulfinic acid. The inherent electronic nature of the thiazole ring dictates its reactivity: the C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation and nucleophilic attack, while the C5 position is the most electron-rich, favoring electrophilic substitution. pharmaguideline.com

Modern C-H functionalization strategies offer direct methods for modifying the thiazole scaffold. Palladium-catalyzed decarbonylative C-H functionalization of azoles, including thiazoles, with difluoromethyl anhydrides selectively installs a CF2H group at the C2-position. iaea.org Similarly, nickel-catalyzed C2-H arylation of thiazoles has been achieved using a dual-base system, enabling the coupling of various (hetero)aryl chlorides and other phenol (B47542) derivatives. researchgate.net

Deprotonation using strong bases is a classic and effective strategy. Organolithium compounds readily remove the acidic proton at the C2 position, generating a 2-lithiothiazole intermediate. pharmaguideline.comwikipedia.org This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents specifically at the C2 site. pharmaguideline.com For functionalization at other positions, directed metalation can be employed. The use of tailored magnesium amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for highly regioselective ortho-magnesiation of aryl azoles, providing a scalable route to functionalized derivatives. ethernet.edu.et

| Functionalization Strategy | Target Position | Reagents/Catalyst | Description | Reference(s) |

| C-H Arylation | C2 | Nickel/DalPhos catalyst, dual-base system | Direct arylation with (hetero)aryl chlorides. | researchgate.net |

| C-H Difluoromethylation | C2 | Palladium/XantPhos catalyst, difluoromethyl anhydrides | Decarbonylative functionalization to add a CF2H group. | iaea.org |

| Deprotonation/Metalation | C2 | Organolithium compounds (e.g., n-BuLi) | Removal of the acidic C2 proton to form a nucleophilic 2-lithiothiazole. | pharmaguideline.comwikipedia.org |

| Electrophilic Substitution | C5 | Electrophiles (e.g., in sulfonation, halogenation) | Attack occurs at the electron-rich C5 position. | pharmaguideline.com |

| Directed ortho-Magnesiation | Aryl ring ortho position | TMPMgBu | Selective metalation of an aryl group attached to the thiazole. | ethernet.edu.et |

Integrated Synthetic Routes to 4-Methylthiazole-2-sulfinic Acid

While a specific, end-to-end documented synthesis for 4-methylthiazole-2-sulfinic acid is not prominently featured in the surveyed scientific literature, an integrated route can be constructed based on well-established, high-yielding transformations of the thiazole core. The most chemically sound approach involves the introduction of the sulfinic acid moiety at the C2 position via an organometallic intermediate.

The key steps for this proposed synthesis are:

Formation of the 4-Methylthiazole (B1212942) Scaffold : The starting material, 4-methylthiazole, can be synthesized via established methods, such as the reaction between chloroacetone (B47974) and thioformamide (B92385) or through a deamination-reduction sequence starting from the commercially available 2-amino-4-methylthiazole (B167648).

Regioselective C2-Metalation : As established, the proton at the C2 position of the thiazole ring is the most acidic. Treatment of 4-methylthiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) would result in selective deprotonation to form 2-lithio-4-methylthiazole. pharmaguideline.comwikipedia.org

Introduction of the Sulfinic Acid Moiety : The generated 2-lithio-4-methylthiazole nucleophile can be quenched by bubbling sulfur dioxide (SO2) gas through the reaction mixture. acs.orgnih.gov Alternatively, a stable and easy-to-handle SO2 surrogate, such as DABSO (the DABCO-bis(sulfur dioxide) adduct), can be used. acs.orgnih.govnih.gov This reaction forms a lithium sulfinate salt intermediate.

Acidic Workup : The final step is the protonation of the lithium sulfinate salt by a careful aqueous acidic workup to yield the target compound, 4-methylthiazole-2-sulfinic acid.

This sequence represents a logical and feasible integrated route, as each step relies on a reaction class known to be effective for thiazole derivatives and for the synthesis of sulfinic acids.

Mechanistic Investigations of 4 Methylthiazole 2 Sulfinic Acid Reactivity

Electron Transfer and Radical Chemistry of Sulfinic Acid Systems

Sulfinic acids are well-established precursors for the generation of sulfonyl radicals through various activation methods. These radicals are valuable intermediates for forming carbon-sulfur and other bonds. The presence of the 4-methylthiazole (B1212942) moiety is expected to influence the stability and subsequent reactions of the corresponding sulfonyl radical.

Sulfonyl radicals (RSO₂•) can be generated from sulfinic acids (RSO₂H) through single-electron transfer (SET) processes. Photoredox catalysis has emerged as a powerful method for this transformation under mild conditions. cam.ac.ukresearchgate.netnih.gov In a typical system, a photocatalyst, upon excitation by visible light, can oxidize the corresponding sulfinate anion to generate the sulfonyl radical. nih.gov For instance, iridium-based photocatalysts have been successfully used to activate sulfone-substituted tetrazoles, which act as sulfonyl radical precursors. cam.ac.ukresearchgate.netnih.gov Another approach involves the formation of an electron donor-acceptor (EDA) complex between a sulfinate anion and an electron-deficient species, which upon photoactivation, leads to the formation of the sulfonyl radical. nih.gov

While specific studies on 4-methylthiazole-2-sulfinic acid are limited, it is plausible that it can similarly serve as a source for the 4-methylthiazole-2-sulfonyl radical. The general behavior of sulfonyl radicals includes addition to unsaturated bonds and participation in radical-radical coupling reactions. nih.gov The rate-determining step in the autoxidation of sulfinic acids is the relatively slow reaction of the propagating sulfonyl radicals with molecular oxygen (O₂), which allows them to be trapped in productive chemical reactions. rsc.org

Sulfinic acids are effective hydrogen atom donors, a property crucial for their participation in radical chain reactions. nih.gov The O–H bond dissociation enthalpy (BDE) of sulfinic acids has been determined to be approximately 78 kcal mol⁻¹, which is intermediate between that of thiols (~87 kcal mol⁻¹) and sulfenic acids (~70 kcal mol⁻¹). rsc.orgnih.gov This thermodynamic property, coupled with favorable kinetics, allows sulfinic acids to efficiently trap carbon-centered radicals.

The kinetics of hydrogen atom transfer (HAT) from sulfinic acids are significantly influenced by the solvent. As strong hydrogen-bond donors, the reactivity of sulfinic acids is attenuated in H-bond accepting solvents. rsc.orgnih.gov The inherent reactivity of sulfinic acids towards alkyl radicals is high, with rate constants around 10⁶ M⁻¹s⁻¹. rsc.orgnih.gov Their reaction with more reactive alkoxyl radicals is even faster, with rate constants of approximately 10⁸ M⁻¹s⁻¹. rsc.orgnih.gov In contrast, the reaction with alkylperoxyl radicals is surprisingly slow. rsc.orgnih.gov

| Parameter | Value | Reference Compound(s) |

| O-H Bond Dissociation Enthalpy (BDE) | ~78 kcal mol⁻¹ | General Sulfinic Acids |

| Rate Constant (kH) vs. Alkyl Radicals | ~10⁶ M⁻¹s⁻¹ | Phenylsulfinic Acid |

| Rate Constant (kH) vs. Alkoxyl Radicals | ~10⁸ M⁻¹s⁻¹ | Phenylsulfinic Acid |

| H-bond Acidity (αH₂) | ~0.63 | General Sulfinic Acids |

Table 1: Key Kinetic and Thermodynamic Data for Sulfinic Acid HAT Reactivity. Data is based on general sulfinic acids and phenylsulfinic acid as a model system. rsc.orgnih.gov

Once generated, sulfonyl radicals derived from sulfinic acids can undergo addition to various unsaturated systems, such as alkenes and alkynes. nih.gov This addition forms a new carbon-centered radical, which can then be trapped or participate in further reactions, including cyclizations. nih.gov For example, photoredox activation of sulfone-substituted tetrazoles generates sulfonyl radicals that are efficiently trapped by electron-deficient olefins to form dialkyl sulfones. cam.ac.ukresearchgate.net

In the context of 4-methylthiazole-2-sulfinic acid, the corresponding sulfonyl radical could be added to an olefin. The resulting alkyl radical could then be quenched by abstracting a hydrogen atom from another molecule of the sulfinic acid, propagating a radical chain reaction. Alternatively, if the olefin contains another functional group, intramolecular cyclization could occur, leading to more complex heterocyclic structures. The use of benzothiazole (B30560) sulfinate as a transfer reagent for sulfinic acids under oxidation-free conditions highlights the versatility of these systems in forming sulfones and sulfonamides. nih.govorganic-chemistry.org

Electrophilic and Nucleophilic Pathways in Sulfinic Acid Transformations

Sulfinic acids and their corresponding sulfinate anions exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles, depending on the reaction partner. nih.govnih.gov

As nucleophiles, sulfinate anions react readily with various electrophiles. A common transformation is the reaction with alkyl halides to form sulfones, a reaction that proceeds without the need for an oxidizing agent. nih.govorganic-chemistry.org The thiazole (B1198619) ring in 4-methylthiazole-2-sulfinic acid is generally electron-rich at the C5 position, but the C2 position, where the sulfinic acid group is attached, is known to be electron-deficient. pharmaguideline.com This electronic property could influence the nucleophilicity of the sulfinate group. Studies on 2-amino-4-arylthiazoles have investigated their nucleophilic character through coupling with strong electrophiles. cu.edu.eg

The electrophilic character of sulfinic acids is centered on the sulfur atom and is more pronounced in derivatives like sulfenyl halides. nih.gov However, sulfenic acids (R-SOH), which are related intermediates, are known to be attacked by nucleophiles at the sulfur atom. nih.gov While direct nucleophilic attack on the sulfinic acid itself is less common, the protonated form could be more susceptible to such reactions. The reactivity of the thiazole ring itself includes electrophilic substitution, which typically occurs at the C5 position unless it is already substituted. pharmaguideline.com Nucleophilic substitution is also possible, especially at the electron-deficient C2 position, often requiring activation of the ring or a strong nucleophile. pharmaguideline.com

Oxidation and Reduction Mechanisms of Sulfinic Acid Derivatives

The sulfur atom in a sulfinic acid is in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The oxidation of sulfinic acids (RSO₂H) to their corresponding sulfonic acids (RSO₃H) is a common transformation. nih.govresearchgate.netnih.gov This can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂). nih.govgoogle.com The oxidation of a thiol first yields a sulfenic acid (RSOH), which is then oxidized to the sulfinic acid, and subsequently to the sulfonic acid. nih.govresearchgate.netnih.gov For the thiazole moiety, oxidation can also occur at the ring nitrogen to form a thiazole N-oxide or at the ring sulfur to yield a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.orgresearchgate.net

Reduction: Reduction of the sulfinic acid group can lead to various products. Strong reducing agents can potentially reduce it back to a thiol or a disulfide. The thiazole ring itself is generally resistant to many reducing agents but can be cleaved under harsh conditions, such as with Raney nickel, which causes desulfurization and ring opening. pharmaguideline.comyoutube.com Reduction with metal hydrides like sodium borohydride (B1222165) is a key step in removing benzothiazole as a protecting group to release sulfinate salts. organic-chemistry.org

| Transformation | Reagent/Condition | Product Type |

| Oxidation | ||

| Sulfinic Acid -> Sulfonic Acid | H₂O₂, mCPBA | R-SO₃H |

| Thiazole Ring (Nitrogen) -> N-Oxide | mCPBA, Hypofluorous Acid | Thiazole N-Oxide |

| Thiazole Ring (Sulfur) -> Sulfoxide | mCPBA | Thiazole S-Oxide |

| Reduction | ||

| Sulfone-substituted Benzothiazole -> Sulfinate | NaBH₄ | R-SO₂⁻ |

| Thiazole Ring -> Ring Opening | Raney Nickel | Acyclic Amine/Sulfide |

Table 2: General Oxidation and Reduction Pathways for Sulfinic Acids and Thiazole Derivatives. pharmaguideline.comwikipedia.orgnih.govorganic-chemistry.org

Elucidation of Reaction Intermediates (e.g., Sulfinyl Hydroperoxides)

The oxidation of sulfur-containing compounds often proceeds through a series of short-lived intermediates. In the oxidation of thiols (RSH) to sulfonic acids (RSO₃H), sulfenic acids (RSOH) are the initial, often transient, products. nih.govlookchem.com The subsequent oxidation of the sulfenic acid to the sulfinic acid (RSO₂H) is a key step.

Recent studies suggest that this oxidation can proceed through a sulfinyl hydroperoxide (RS(O)OOH) intermediate. researchgate.netnih.gov It is proposed that sulfenic acids react rapidly with oxidizing agents like singlet oxygen to form the sulfinyl hydroperoxide, which then rearranges or reacts further to yield the more stable sulfinic acid. researchgate.netnih.gov While direct observation of sulfinyl hydroperoxides is challenging due to their high reactivity, their existence is inferred from product distributions and computational studies. nih.gov For 4-methylthiazole-2-sulfinic acid, its formation via oxidation of the corresponding thiol would likely proceed through 4-methylthiazole-2-sulfenic acid, and the subsequent oxidation step could involve the transient formation of 4-methylthiazole-2-sulfinyl hydroperoxide.

Derivatives and Analogues of 4 Methylthiazole 2 Sulfinic Acid in Synthetic Organic Chemistry

Synthesis and Reactivity of Sulfinic Acid Esters (Sulfinates)

Sulfinic acid esters, or sulfinates, are valuable intermediates in organic synthesis, known for their role in the formation of carbon-sulfur bonds. The synthesis of sulfinates derived from 4-methylthiazole (B1212942) can be achieved through several established methods, often starting from more stable precursors like sulfonyl hydrazides or sulfonyl chlorides.

One common approach involves the esterification of sulfonyl hydrazides. For instance, various sulfonyl hydrazides can be converted into their corresponding sulfinic esters in good to high yields under mild, transition-metal-free conditions, promoted by reagents like sodium bisulfite. While direct examples for 4-methylthiazole-2-sulfonyl hydrazide are not extensively detailed in readily available literature, this method presents a plausible and efficient route. researchgate.net Another general method is the reaction of sulfonyl chlorides with alcohols.

The reactivity of sulfinic esters is characterized by their utility as sulfenylating agents. chemrevlett.com They can react with a variety of nucleophiles to form new sulfur-containing compounds. For example, sulfinic esters have been employed in the C3-selective sulfenylation of indoles under catalyst-free conditions. chemrevlett.com This transformation proceeds through the reduction of the sulfinic ester to form a sulfonothioate and a sulfinic acid intermediate, which then reacts with the indole. chemrevlett.com

A proposed general mechanism for the synthesis of thioethers from sulfinic esters involves the initial reduction of the sulfinic ester, followed by reaction with a nucleophile. This highlights the versatility of sulfinates as precursors for a range of organosulfur compounds. chemrevlett.com

Table 1: General Methods for Sulfinic Ester Synthesis

| Starting Material | Reagent(s) | Product | Key Features |

| Sulfonyl Hydrazides | Alcohols, NaHSO₃ | Sulfinic Esters | Mild, transition-metal-free conditions. researchgate.net |

| Sulfonyl Chlorides | Alcohols | Sulfinic Esters | A classical and widely used method. |

| Allylsilanes | Sulfinate Esters, NaBH₄ | Allyl Sulfides | One-pot, two-step synthesis. chemrevlett.com |

Chemical Transformations Involving Sulfinic Acid Halides and Amides

Sulfonyl halides and sulfonamides are important derivatives of sulfinic acids, serving as key precursors for a wide range of functionalized molecules, particularly in the realm of medicinal chemistry.

The synthesis of sulfonyl chlorides from thiazole (B1198619) scaffolds is a critical step. For instance, 2-acetamido-4-methylthiazole-5-sulfonyl chloride has been synthesized and is a known compound. nih.gov A general route to sulfonyl chlorides involves the conversion of thiol intermediates. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) can be converted into the corresponding sulfonyl chloride, which then serves as a precursor for various sulfonamides. mdpi.com

Once formed, these sulfonyl chlorides are highly reactive electrophiles. Their reaction with primary or secondary amines is a standard and efficient method for the synthesis of sulfonamides. This reaction is fundamental to the construction of a diverse library of sulfonamide derivatives. mdpi.comnih.gov The 2-aminothiazole (B372263) scaffold is particularly useful in this context as it reacts readily with sulfonyl chlorides to produce sulfonamides. nih.gov

The resulting thiazole sulfonamides are a class of compounds with significant biological and pharmaceutical importance. nih.govnih.gov The versatility of the sulfonamide group allows for further chemical modifications, such as alkylation, which can be used to modulate the pharmacological properties of the molecule. nih.gov

Table 2: Synthesis of Thiazole Sulfonamides

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Aminothiazole | Sulfonyl Chloride | 2-Sulfonamido-thiazole | Nucleophilic Acyl Substitution nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Various Amines | 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides | Nucleophilic Attack mdpi.com |

Exploration of Thiazole-Sulfur Conjugates in Organic Synthesis

Thiazole-sulfur conjugates are a broad class of compounds that have found extensive applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. kuey.netslideshare.net The synthesis of the thiazole ring itself can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent example, which involves the reaction of α-haloketones with thioamides. wikipedia.org

For instance, 2-amino-4-methylthiazole (B167648) can be synthesized from the reaction of chloroacetone (B47974) and thiourea (B124793). orgsyn.org This key intermediate can then be further functionalized. The thiazole ring system provides multiple reactive sites for further chemical transformations. researchgate.net

The development of methods for the direct C-H functionalization of thiazoles has further expanded their utility in organic synthesis. Copper-catalyzed arylation of heterocycle C-H bonds allows for the introduction of aryl groups onto the thiazole ring. organic-chemistry.org Additionally, Brønsted acid-promoted synthesis of thiazoles using elemental sulfur as the sulfur source provides a metal-free approach to constructing the thiazole core. researchgate.net

Thiazole-containing compounds with sulfur linkages are also important in the synthesis of more complex molecules. For example, 4-methylthiazole-5-carboxylic acid is a valuable intermediate. google.comgoogle.com Furthermore, 5-(2-hydroxyethyl)-4-methylthiazole, a degradation product of thiamine, can be synthesized and used as a building block. chemicalbook.com The synthesis of this compound can be achieved from α-acetyl-γ-butyrolactone through a multi-step process involving sulfuryl chloride and phosphorus pentasulfide. chemicalbook.com

These examples underscore the importance of thiazole-sulfur conjugates as versatile platforms for the construction of a wide range of organic molecules with diverse applications.

Table 3: Selected Synthetic Applications of Thiazole-Sulfur Conjugates

| Thiazole Derivative | Synthetic Transformation | Application/Product |

| 2-Amino-4-methylthiazole | Reaction with sulfonyl chlorides | Synthesis of sulfonamides nih.gov |

| 4-Methylthiazole-5-carboxylic acid | Further derivatization | Intermediate for complex molecules google.comgoogle.comnih.gov |

| 5-(2-Hydroxyethyl)-4-methylthiazole | Covalent attachment to materials | Selective adsorption of metal ions chemicalbook.com |

Computational Chemistry and Theoretical Studies on 4 Methylthiazole 2 Sulfinic Acid

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding characteristics of 4-Methylthiazole-2-sulfinic acid. While direct studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous thiazole (B1198619) derivatives. researchgate.net

Theoretical investigations into related molecules, such as 2-amino-4-methyl-thiazole, reveal key electronic parameters that are likely to be comparable. researchgate.net The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. researchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is typically distributed across the substituent groups, signifying their capacity to accept electrons. researchgate.net

Table 1: Hypothetical Electronic Properties of 4-Methylthiazole-2-sulfinic Acid based on Analogous Compounds

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar and will interact with other polar molecules. |

Note: The values in this table are illustrative and based on typical values for similar thiazole derivatives. Actual experimental or calculated values for 4-Methylthiazole-2-sulfinic acid may differ.

Conformational Analysis of Sulfinic Acid Moieties and Steric Considerations

Computational studies on similar structures, such as sulfinimines, have shown that the conformational preferences are dictated by a balance of steric and electronic effects. researchgate.net The most stable conformer will be the one that minimizes steric hindrance between the sulfinic acid group and the adjacent methyl group on the thiazole ring, while also allowing for favorable electronic interactions, such as hyperconjugation.

The presence of the methyl group at the 4-position of the thiazole ring introduces significant steric constraints that will influence the orientation of the sulfinic acid moiety. It is likely that the most stable conformation will position the bulky oxygen atoms of the sulfinic acid group away from the methyl group to minimize van der Waals repulsion. Intramolecular hydrogen bonding between the hydrogen of the sulfinic acid and the nitrogen atom of the thiazole ring could also play a role in stabilizing certain conformations. rsc.org

Table 2: Potential Torsional Angles and Relative Energies for 4-Methylthiazole-2-sulfinic Acid Conformers

| Conformer | N=C-S-O Torsional Angle (°) | Relative Energy (kcal/mol) | Key Interactions |

| Anti-periplanar | ~180 | 0 (Reference) | Minimized steric repulsion. |

| Syn-periplanar | ~0 | 2.5 | Potential for intramolecular hydrogen bonding, but with increased steric strain. |

| Gauche | ~60 | 1.2 | A balance between steric and electronic factors. |

Note: This table presents a hypothetical conformational analysis. The actual energy differences and preferred conformations would need to be determined through specific computational studies.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an indispensable tool for mapping out potential reaction pathways and identifying the associated transition states for 4-Methylthiazole-2-sulfinic acid. Such studies can predict the feasibility and kinetics of various chemical transformations. While specific reaction pathways for this compound are not readily found in the literature, studies on the photochemistry of related thiazoles, like 2-amino-4-methylthiazole (B167648), offer a framework for what might be expected.

For instance, computational studies on 2-amino-4-methylthiazole have elucidated ring-opening photoreactions initiated by the cleavage of the S-C or C-S bonds within the thiazole ring, followed by hydrogen atom migration. These studies calculate the energy barriers for such reactions, identifying the most probable transformation routes.

For 4-Methylthiazole-2-sulfinic acid, potential reactions could include oxidation of the sulfinic acid to a sulfonic acid, or reactions involving the thiazole ring itself. Computational models can be used to simulate these processes, calculating the activation energies for each step and the geometries of the transition state structures. This information is vital for understanding the compound's stability and reactivity under various conditions.

Molecular Docking Studies for Investigating Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as 4-Methylthiazole-2-sulfinic acid, might interact with a biological target, typically a protein. researchgate.netacs.org

In a typical molecular docking study involving a thiazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The structure of the ligand, in this case, 4-Methylthiazole-2-sulfinic acid, is generated and optimized computationally. The docking software then explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov

Numerous studies have reported the molecular docking of thiazole derivatives with various protein targets, demonstrating their potential as inhibitors of enzymes implicated in diseases like cancer or microbial infections. researchgate.netrsc.orgnih.govmdpi.com For example, thiazole derivatives have been docked into the active sites of proteins like tubulin and various kinases. researchgate.netacs.org The results of these studies provide valuable insights into the specific amino acid residues that are important for binding and can guide the design of more potent and selective analogs. researchgate.net

Table 3: Exemplary Molecular Docking Results for a Thiazole Derivative with a Protein Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A lower docking score generally indicates a more favorable binding interaction. |

| Hydrogen Bonds | 3 | Indicates specific, strong interactions with amino acid residues in the active site. |

| Interacting Residues | Lys120, Asp180, Phe250 | Identifies the key amino acids in the protein's active site that are involved in binding the ligand. |

| Binding Mode | The thiazole ring is positioned in a hydrophobic pocket, while the sulfinic acid group forms hydrogen bonds with polar residues at the entrance of the active site. | Describes the overall orientation and key interactions of the ligand within the binding site. |

Note: This table provides an example of the type of data obtained from a molecular docking study and is not specific to 4-Methylthiazole-2-sulfinic acid.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Role as Reagents in Carbon-Sulfur and Carbon-Carbon Bond Forming Reactions

Sulfinic acids and their corresponding salts (sulfinates) are valuable and versatile intermediates in organic synthesis. nih.gov They serve as key precursors for the construction of various sulfur-containing functional groups, which are integral to many pharmaceuticals, natural products, and advanced materials. nih.govrsc.org

The primary role of 4-methylthiazole-2-sulfinic acid in bond formation is as a nucleophilic precursor. In the presence of a base, it is readily deprotonated to form the corresponding 4-methylthiazole-2-sulfinate salt. This sulfinate is a soft nucleophile that can participate in reactions with a variety of electrophiles to form new carbon-sulfur (C-S) bonds. For instance, the reaction of the sulfinate salt with alkyl halides is a standard and efficient method for the synthesis of unsymmetrical sulfones (R-SO₂-R'). nih.gov This transformation is significant as the sulfone group is a common feature in many therapeutic agents. nih.gov

Modern synthetic methods have focused on developing mild, oxidation-free conditions for the generation and subsequent reaction of sulfinate salts. nih.gov One innovative approach involves using a transfer reagent, such as 2-sulfinyl benzothiazole (B30560) (BTS), which can be reduced with sodium borohydride (B1222165) to generate a sulfinate salt in situ. nih.gov This salt can then react with an electrophile in a one-pot procedure to yield sulfones in good to excellent yields. nih.gov By analogy, 4-methylthiazole-2-sulfinic acid could be employed in similar one-pot methodologies, providing a direct route to diverse 2-sulfonyl-4-methylthiazole derivatives.

Beyond C-S bond formation, sulfinic acid derivatives can be involved in carbon-carbon (C-C) bond construction. While less direct, the sulfinyl group can be used to influence the reactivity of adjacent positions or participate in radical-mediated processes. More commonly, the related sulfoxides, which are accessible from sulfinic acids, can undergo reactions with organometallic reagents to form C(sp²)-C(sp³) bonds, a valuable transformation for creating complex molecular architectures. nottingham.ac.uknih.gov

Catalytic Applications and Development of Novel Catalytic Systems

The structural features of 4-methylthiazole-2-sulfinic acid—namely the heterocyclic nitrogen atom and the sulfur-oxygen moiety—present intriguing possibilities for its use in catalysis. While not widely reported as a standalone catalyst, it holds potential as a ligand for the development of novel catalytic systems. Thiazole-containing ligands have been successfully employed in transition metal catalysis, such as the iridium-catalyzed asymmetric hydrogenation of olefins, where they have demonstrated high reactivity and selectivity. nih.gov The nitrogen atom of the 4-methylthiazole (B1212942) ring can act as a coordination site for a metal center, while the sulfinate group could serve as a second binding point, creating a bidentate ligand. Such a metal complex could exhibit unique catalytic properties for a range of organic transformations.

Furthermore, the field of heterogeneous catalysis offers another avenue for application. Solid acid catalysts are crucial in the chemical industry, and materials functionalized with sulfonic acid groups have proven to be efficient, reusable, and sustainable alternatives to liquid mineral acids. mdpi.com These solid catalysts, often based on supports like silica, titania, or zirconia, are used in numerous acid-catalyzed reactions, including esterifications, alkylations, and the synthesis of heterocyclic compounds. mdpi.comresearchgate.net 4-Methylthiazole-2-sulfinic acid could potentially be grafted onto such inorganic supports. The resulting hybrid material would feature accessible acidic sites, potentially enabling novel catalytic activity for fine chemical synthesis. Sulfamic acid has also been shown to be an effective and environmentally friendly catalyst for synthesizing complex heterocyclic scaffolds like 2-azapyrrolizidines. researchgate.net

Strategies for Late-Stage Functionalization via Sulfinic Acids

Late-stage functionalization (LSF) is a powerful strategy in modern organic chemistry and drug discovery. mpg.de It involves the introduction or modification of functional groups on a complex, often biologically active, molecule in the final steps of a synthesis. mpg.de This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.

Sulfinic acids and their precursors are highly valuable tools for LSF. nih.govresearchgate.net A key strategy involves the site-selective introduction of a sulfur-containing group, which then acts as a versatile "linchpin" for further transformations. mpg.de For example, methods have been developed for the highly selective C-H functionalization of arenes to introduce sulfonium (B1226848) salts, which can then participate in a wide array of cross-coupling reactions to form C-C, C-N, C-O, and other bonds. mpg.deresearchgate.net

In this context, 4-methylthiazole-2-sulfinic acid can be a key component of an LSF strategy. A synthetic sequence could be designed to introduce the 4-methylthiazol-2-ylsulfinyl moiety onto a lead compound. This newly installed group is not merely a static substituent; it is a reactive handle. It can be converted under mild conditions to other valuable functional groups, such as sulfones or sulfonamides, which are known to modulate the pharmacological properties of drug candidates. nih.gov The ability to generate sulfinate salts under gentle, oxidation-free conditions is particularly advantageous for LSF on sensitive and complex substrates. nih.gov

Development of Thiazole-Based Scaffolds as Mechanistic Probes in Chemical Biology

The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. researchgate.netresearchgate.netresearchgate.net This prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. researchgate.net Consequently, thiazole derivatives are frequently developed as mechanistic probes to investigate biological pathways, validate drug targets, and visualize cellular components. nih.govnih.gov

Incorporating 4-methylthiazole-2-sulfinic acid into larger molecular designs can produce sophisticated chemical probes. The thiazole core itself is a key component in molecules designed to inhibit enzymes implicated in diseases like cancer or neurodegenerative disorders. acs.orgacs.orgmdpi.com For instance, thiazole derivatives have been developed as potent inhibitors of sirtuin 2 (SIRT2) and vascular endothelial growth factor receptor-2 (VEGFR-2), both significant targets in oncology. mdpi.commdpi.com

The sulfinic acid group adds another layer of functionality. It can act as a key hydrogen bond donor or acceptor, anchoring the probe within the active site of a target protein. Alternatively, it can be used as a chemical handle for bioconjugation, allowing the probe to be attached to fluorescent tags, affinity resins, or other reporter groups. Benzothiazole derivatives, for example, have been utilized as fluorescent "light-up" probes that exhibit enhanced emission upon binding to specific DNA structures like G-quadruplexes, making them powerful tools for diagnostics and imaging. researchgate.net A probe built around a 4-methylthiazole-2-sulfinic acid scaffold could be designed to report on a specific biological event through a similar mechanism, providing valuable insights into cellular function and disease progression.

Applications in Materials Science Research

The unique combination of a heterocyclic aromatic ring and a reactive sulfur-oxygen group makes 4-methylthiazole-2-sulfinic acid a candidate for applications in materials science. Sulfones, which are direct synthetic products from sulfinic acids, are known components in the development of advanced materials. nih.gov

One potential application lies in the creation of functional polymers. The 4-methylthiazole-2-sulfinic acid moiety could be incorporated as a monomer or as a pendant functional group on a polymer backbone. The thiazole ring could impart specific electronic or thermal properties, while the sulfinic acid group could serve as a site for cross-linking, for grafting onto surfaces, or for capturing metal ions.

A particularly promising area is the development of hybrid organic-inorganic materials. As noted previously, sulfonic acids are used to functionalize the surfaces of metal oxides like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) to create solid acid catalysts. mdpi.com Similarly, 4-methylthiazole-2-sulfinic acid could be anchored to these or other inorganic substrates. Such surface modification could be used to alter the electronic properties of the material for applications in sensors or photovoltaics, or to create a new class of heterogeneous catalysts where both the acidic sulfinyl group and the metal-coordinating thiazole ring contribute to reactivity. mdpi.com

Future Research Directions and Perspectives for 4 Methylthiazole 2 Sulfinic Acid

Emerging Synthetic Strategies for Thiazole-Sulfinic Acid Hybrids

The development of novel and efficient synthetic routes to 4-Methylthiazole-2-sulfinic acid and its derivatives is a primary area for future research. Current synthetic methodologies for thiazoles, such as the Hantzsch thiazole (B1198619) synthesis, could be adapted for the introduction of the sulfinic acid group. researchgate.netresearchgate.net Moreover, recent advances in the synthesis of sulfinic acids from various precursors offer new avenues for the creation of thiazole-sulfinic acid hybrids. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Future synthetic strategies could focus on:

Post-functionalization of the Thiazole Ring: Introducing the sulfinic acid moiety onto a pre-formed 4-methylthiazole (B1212942) scaffold.

Convergent Synthesis: Combining thiazole and sulfinic acid precursors in a one-pot reaction to improve efficiency.

Flow Chemistry: Utilizing microreactor technology for a safer and more scalable synthesis, particularly when handling potentially unstable intermediates.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Strategy | Precursors | Potential Advantages | Potential Challenges |

| Modified Hantzsch Synthesis | Thioamide, α-haloketone with a sulfinate group | Well-established for thiazole ring formation. researchgate.net | Availability and stability of sulfinated α-haloketones. |

| Metal-Catalyzed Cross-Coupling | Halogenated 4-methylthiazole, sulfur dioxide surrogate | High functional group tolerance, precise control. | Catalyst cost and optimization, removal of metal residues. |

| Direct C-H Sulfinylation | 4-Methylthiazole, sulfinylating agent | Atom economy, avoids pre-functionalization. | Regioselectivity on the thiazole ring, harsh reaction conditions. |

Unexplored Reactivity Profiles and Complex Mechanistic Pathways

The reactivity of 4-Methylthiazole-2-sulfinic acid is largely uncharted territory. The interplay between the electron-rich thiazole ring and the electrophilic/nucleophilic nature of the sulfinic acid group could lead to novel chemical transformations. researchgate.net Future research should aim to elucidate the reactivity of this compound under various conditions.

Key areas for investigation include:

Oxidative Chemistry: The sulfinic acid moiety can be readily oxidized to the corresponding sulfonic acid, offering a pathway to new functional materials or biologically active compounds.

Reductive Chemistry: Reduction of the sulfinic acid could provide access to the corresponding sulfenic acid, a transient but highly reactive species. nih.gov

Radical Chemistry: Sulfinic acids can act as precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions.

The potential reaction pathways of 4-Methylthiazole-2-sulfinic acid are summarized in the following table.

| Reaction Type | Reagents | Potential Products | Mechanistic Questions |

| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | 4-Methylthiazole-2-sulfonic acid | Selectivity, over-oxidation, influence of the thiazole ring. |

| Reduction | Reducing agents (e.g., phosphines) | 4-Methylthiazole-2-sulfenic acid | Stability of the sulfenic acid, trapping of the intermediate. nih.gov |

| Radical Formation | Radical initiators (e.g., AIBN, light) | Sulfonyl radical adducts | Initiation conditions, radical propagation and termination pathways. |

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental validation will be crucial for a deep understanding of 4-Methylthiazole-2-sulfinic acid. rsc.orgrsc.orgnih.gov Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, stability, and reactivity, guiding experimental design. mdpi.com

Future research should leverage:

Computational Chemistry: To predict reaction mechanisms, spectroscopic properties, and potential biological targets. rsc.org

Advanced Spectroscopy: Techniques like 2D NMR and X-ray crystallography to unequivocally determine the structure of new derivatives and reaction products.

High-Throughput Screening: To rapidly evaluate the reactivity and potential applications of 4-Methylthiazole-2-sulfinic acid derivatives.

The integration of these methodologies is highlighted in the table below.

| Methodology | Application to 4-Methylthiazole-2-sulfinic Acid | Expected Outcomes |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), bond dissociation energies, and reaction energy profiles. nih.govmdpi.com | Prediction of reactivity, spectroscopic signatures, and thermodynamic stability. |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and potentially 15N and 33S NMR for structural elucidation. | Unambiguous characterization of novel compounds and intermediates. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) for accurate mass determination. | Confirmation of elemental composition and identification of reaction products. |

Potential for Development of Novel Chemical Tools and Methodologies

The unique properties of 4-Methylthiazole-2-sulfinic acid make it a promising candidate for the development of new chemical tools and synthetic methodologies. The sulfinic acid group can be converted into a variety of other sulfur-containing functional groups, making it a versatile synthetic intermediate. researchgate.netacs.org

Potential applications include:

Bioorthogonal Chemistry: The development of thiazole-based probes for labeling and imaging biomolecules in living systems.

Asymmetric Catalysis: The design of chiral thiazole-sulfinate ligands for metal-catalyzed asymmetric reactions.

Materials Science: The incorporation of the 4-Methylthiazole-2-sulfinic acid unit into polymers to create materials with novel electronic or optical properties.

The potential applications are further detailed in the table below.

| Application Area | Proposed Role of 4-Methylthiazole-2-sulfinic Acid | Potential Impact |

| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. nih.gov | Development of new therapeutic agents with improved efficacy and selectivity. |

| Chemical Biology | Precursor for fluorescent probes or affinity labels. | New tools for studying biological processes in real-time. |

| Organic Synthesis | A versatile building block for the introduction of the thiazole-sulfonyl group. | Expansion of the synthetic chemist's toolbox for constructing complex molecules. |

Q & A

Q. What are the optimized synthetic routes for 4-Methylthiazole-2-sulfinic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization of acylated precursors followed by oxidation or sulfonation. For example, analogous thiazole sulfonyl chlorides are synthesized via Lawesson’s reagent-mediated cyclization and oxidative chlorination . Key intermediates should be characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.

- IR spectroscopy to identify sulfinic acid (-SO₂H) stretches (~1040 cm⁻¹).

- Elemental analysis to verify purity.

- TLC monitoring to track reaction progress .

Q. What analytical techniques are critical for confirming the structure of 4-Methylthiazole-2-sulfinic acid derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., thiadiazole derivatives in ).

- HPLC-PDA: Assesses purity and stability under varying pH/temperature .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability of sulfinic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-Methylthiazole-2-sulfinic acid derivatives?

Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., NCI-60 panel for antitumor activity) to establish IC₅₀ values and validate reproducibility .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. phenyl groups) on bioactivity .

- Molecular Docking: Map interactions with target proteins (e.g., kinases) to explain discrepancies in activity .

Q. What strategies mitigate side reactions during the synthesis of sulfinic acid-containing thiazoles?

Methodological Answer:

- Controlled Oxidation: Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to prevent over-oxidation to sulfonic acids.

- Protecting Groups: Temporarily protect reactive thiol groups with benzyl or trityl moieties during cyclization .

- Low-Temperature Workup: Minimize hydrolysis of sulfinic acid intermediates .

Q. How does the sulfinic acid group influence the reactivity of 4-Methylthiazole-2-sulfinic acid in medicinal chemistry applications?

Methodological Answer:

- Electrophilic Reactivity: The -SO₂H group participates in hydrogen bonding, enhancing target binding (e.g., enzyme active sites) .

- pH-Dependent Solubility: Protonation at physiological pH improves bioavailability .

- Derivatization Potential: Acts as a precursor for sulfonamides or sulfonyl chlorides for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.